molecular formula C21H19N3O5 B10903302 2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide

2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide

Cat. No.: B10903302
M. Wt: 393.4 g/mol
InChI Key: BKJMYFBGANSILB-FMCGGJTJSA-N
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Description

2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazone linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the furan ring with hydrazine derivatives under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the hydrazone intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazone linkage may produce amines.

Scientific Research Applications

2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE involves its interaction with specific molecular targets. The hydrazone linkage and benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]PHENOL: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness

The uniqueness of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(Z)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O5/c1-27-17-9-8-14(12-23-24-21(26)19-7-4-10-28-19)11-15(17)13-29-18-6-3-2-5-16(18)20(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,24,26)/b23-12-

InChI Key

BKJMYFBGANSILB-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N

Origin of Product

United States

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